1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine
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Overview
Description
The study of heterocyclic compounds, especially those involving furan and pyrrolidine rings, is of significant interest due to their presence in various bioactive molecules and potential applications in medicinal chemistry and material science. The compound "1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine" represents a complex structure incorporating both furan and pyrrolidine motifs, suggesting potential for diverse chemical and biological functionalities.
Synthesis Analysis
Synthetic approaches to heterocyclic compounds often involve cyclocondensation reactions, ring transformations, and functional group modifications. For instance, the [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran yields furo[2,3-b]pyridines, demonstrating a method for constructing complex heterocycles from simpler precursors (Antonov, Dmitriev, & Maslivets, 2021). Such synthetic strategies might be applicable or adaptable for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structures of heterocyclic compounds. For instance, the molecular structure of a related pyrrolidine derivative was determined, highlighting the utility of these techniques in confirming stereochemistry and functional group orientation (Fu et al., 2006).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a range of chemical behaviors, including reactions at the furan and pyrrolidine moieties. The functionalization of these rings can lead to a diverse array of derivatives, with chemical transformations often influenced by the presence of substituents and the inherent reactivity of the heterocycle. For example, the acylation of pyrrolidine derivatives showcases the modification of these rings to yield compounds with varied properties (Jones, Begley, Peterson, & Sumaria, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-1-yl-[5-(2,2,2-trifluoroethoxymethyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c13-12(14,15)8-18-7-9-3-4-10(19-9)11(17)16-5-1-2-6-16/h3-4H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSJIQEZPCSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pyrrolidin-1-yl{5-[(2,2,2-trifluoroethoxy)methyl]furan-2-yl}methanone |
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